molecular formula C6H4Br2ClN B13647379 2-Bromo-6-(bromomethyl)-4-chloropyridine

2-Bromo-6-(bromomethyl)-4-chloropyridine

Cat. No.: B13647379
M. Wt: 285.36 g/mol
InChI Key: RSFJCPQNYDXCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(bromomethyl)-4-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(bromomethyl)-4-chloropyridine typically involves the bromination of 6-methyl-4-chloropyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(bromomethyl)-4-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 6-methyl-4-chloropyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 6-methyl-4-chloropyridine derivatives.

Scientific Research Applications

2-Bromo-6-(bromomethyl)-4-chloropyridine is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(bromomethyl)-4-chloropyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The chlorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but lacks the chloropyridine moiety.

    2-Bromo-6-chloropyridine: Lacks the bromomethyl group.

    2-Bromo-4-chloropyridine: Lacks the bromomethyl group and has a different substitution pattern.

Uniqueness

2-Bromo-6-(bromomethyl)-4-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a bromomethyl group. This combination of substituents provides distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

2-bromo-6-(bromomethyl)-4-chloropyridine

InChI

InChI=1S/C6H4Br2ClN/c7-3-5-1-4(9)2-6(8)10-5/h1-2H,3H2

InChI Key

RSFJCPQNYDXCKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CBr)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.